CYP Isozyme Engagement Profile
The morpholine-sulfonyl derivative QMMSB (synthesized from 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid) demonstrates a distinct CYP isoform involvement pattern compared to the piperidine-sulfonyl analog QMPSB. In recombinant CYP isozyme incubations, QMMSB hydroxylation was catalyzed by CYP2C8, CYP2C9, CYP3A4, and CYP3A5 [1]. In contrast, QMPSB hydroxylation involved CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 [2]. The absence of CYP2B6 and CYP2C19 engagement for QMMSB represents a quantifiable difference in metabolic liability.
QMPSB (piperidine): CYP2B6, 2C8, 2C9, 2C19, 3A4, 3A5
| Evidence Dimension | CYP Isozyme Involvement in Hydroxylation |
|---|---|
| Target Compound Data | CYP2C8, CYP2C9, CYP3A4, CYP3A5 (QMMSB) |
| Comparator Or Baseline | CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5 (QMPSB) |
| Quantified Difference | Absence of CYP2B6 and CYP2C19 involvement in QMMSB; presence of CYP2B6 and CYP2C19 in QMPSB |
| Conditions | Recombinant human CYP isozyme incubations; LC-HRMS/MS analysis |
Why This Matters
Differential CYP engagement predicts distinct drug-drug interaction risks and metabolite profiles, directly impacting the selection of this building block for SCRA analog development with tailored metabolic properties.
- [1] Richter MJ, et al. In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. Drug Test Anal. 2023;15(2):181-191. doi:10.1002/dta.3385 View Source
- [2] Richter MJ, et al. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists QMPSB and QMPCB (SGT-11) Including Isozyme Mapping and Esterase Activity. Metabolites. 2021;11(8):509. doi:10.3390/metabo11080509 View Source
